molecular formula C11H14BrClN2O2 B15151317 tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate

tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate

Cat. No.: B15151317
M. Wt: 321.60 g/mol
InChI Key: NVOSTDAZLNHCBE-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate (CAS 1142192-48-0, MFCD12026767) is a halogenated pyridine derivative with the molecular formula C₁₁H₁₄BrClN₂O₂ and a molecular weight of 321.60 g/mol . Structurally, it features a pyridine ring substituted with bromo (position 6), chloro (position 2), and a methylcarbamate group (position 3) linked to a tert-butyl protecting group. This compound is commercially available in gram-to-kilogram quantities, with catalog prices ranging from $400/g (1 g) to $4800/25 g .

Applications
The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its bromo and chloro substituents enable versatile cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the tert-butyl carbamate group enhances solubility and stability during synthetic workflows .

Properties

Molecular Formula

C11H14BrClN2O2

Molecular Weight

321.60 g/mol

IUPAC Name

tert-butyl N-(6-bromo-2-chloropyridin-3-yl)-N-methylcarbamate

InChI

InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15(4)7-5-6-8(12)14-9(7)13/h5-6H,1-4H3

InChI Key

NVOSTDAZLNHCBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(N=C(C=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate typically involves the reaction of 6-bromo-2-chloropyridine with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety and efficiency in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of tert-butyl carbamate-protected pyridine derivatives. Key structural analogues and their distinguishing features are summarized below:

Compound Name (CAS) Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
tert-Butyl (6-bromopyridin-3-yl)carbamate (218594-15-1) Br (6), carbamate (3) C₁₀H₁₃BrN₂O₂ 273.13 Lacks Cl at position 2 and methyl group on carbamate
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate (1227958-32-8) Br (2), Cl (6), carbamate (3) C₁₀H₁₂BrClN₂O₂ 307.57 Br and Cl positions swapped; lacks methyl group on carbamate
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate (1622407-12-8) Cl (6), I (3), carbamate (2) C₁₀H₁₂ClIN₂O₂ 338.58 Iodo substituent at position 3; carbamate at position 2
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate (N/A) OMe (5,6), methylcarbamate (3) C₁₃H₂₀N₂O₄ 268.31 Methoxy groups replace halogens; lower molecular weight

Physicochemical Properties

  • Solubility and Stability: The tert-butyl group improves solubility in organic solvents (e.g., THF, DCM) compared to non-protected amines. However, the presence of halogens increases molecular weight and density (1.539 g/cm³ for the positional isomer CAS 1227958-32-8) , which may affect crystallization behavior.
  • Acidity : The pKa of the carbamate NH in the target compound is predicted to be ~11.13, similar to its positional isomer (CAS 1227958-32-8), suggesting comparable deprotection conditions under acidic or basic media .

Commercial and Research Relevance

  • Pricing : The target compound is priced higher ($400/g) than tert-butyl (6-bromopyridin-3-yl)carbamate (\sim$200/g, inferred from catalog data), reflecting its additional chloro substituent and synthetic complexity .
  • Pharmaceutical Applications : Unlike tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate, which is used in CNS drug candidates due to its methoxy groups, the target compound’s halogens make it more suitable for oncology-targeted therapies .

Key Research Findings

  • Synthetic Routes: The target compound is synthesized via nucleophilic substitution or palladium-catalyzed coupling, similar to tert-butyl (6-aminopyridin-2-yl)methylcarbamate (CAS N/A), which involves Boc protection of an amine intermediate .

Q & A

Q. What are the common synthetic routes for tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate?

The compound is synthesized via multi-step protocols. A typical approach involves:

  • Step 1 : Reacting 6-bromo-2-chloropyridin-3-amine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in an inert atmosphere to protect the amine group .
  • Step 2 : Introducing the methyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using methylboronic acid derivatives .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Key challenges include controlling regioselectivity and minimizing hydrolysis of the carbamate group .

Q. How is the compound characterized structurally?

Standard characterization includes:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, tert-butyl group at δ 1.3–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+^+: ~333.0 Da).
  • Elemental Analysis : Confirming C, H, N, and halogen content .

Q. What are the key stability considerations during storage?

The compound is sensitive to:

  • Hydrolysis : The carbamate group degrades under acidic/basic conditions. Store at 2–8°C in anhydrous environments .
  • Light Exposure : Pyridine derivatives may undergo photodegradation; use amber vials .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of the pyridine ring?

The 6-bromo and 2-chloro substituents exhibit distinct reactivities:

  • Bromine : More reactive in cross-coupling (e.g., Suzuki, Heck) due to lower bond dissociation energy. Use Pd(PPh3_3)4_4 or XPhos ligands for selective substitution .
  • Chlorine : Requires harsher conditions (e.g., Cu-catalyzed Ullmann coupling). Computational tools (DFT) can predict activation barriers to optimize conditions .

Q. What advanced techniques resolve crystallographic ambiguities in derivatives?

  • X-ray Crystallography : Employ SHELX for refinement (e.g., SHELXL-2018 for high-resolution data) and Mercury for visualization of hydrogen-bonding networks (critical for understanding packing motifs) .
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twinned crystals, common in halogenated pyridines .

Q. How does the carbamate group influence intermolecular interactions in solid-state studies?

Graph set analysis (Etter’s rules) reveals:

  • N–H···O Hydrogen Bonds : Between carbamate NH and carbonyl oxygen (motif: C(4)C(4)).
  • Halogen Interactions : Br/Cl···π contacts stabilize crystal lattices. Mercury software can quantify these interactions via distance-angle metrics .

Q. What analytical methods distinguish between degradation products and synthetic intermediates?

  • HPLC-MS/MS : Detects hydrolyzed products (e.g., tert-butanol, 6-bromo-2-chloropyridin-3-amine) with a C18 column (ACN/water gradient) .
  • TGA-DSC : Monitors thermal decomposition (carbamate degradation typically occurs at 150–200°C) .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for carbamate derivatives?

Discrepancies may arise from:

  • Rotameric States : tert-Butyl groups cause splitting in 1^1H NMR. Use variable-temperature (VT) NMR to coalesce signals .
  • Solvent Effects : Compare DMSO-d6d_6 vs. CDCl3_3 spectra; carbamate NH protons are solvent-sensitive .

Q. Why do crystallographic and computational bond lengths differ for halogenated pyridines?

  • Experimental vs. Theoretical : DFT (B3LYP/6-311+G**) may underestimate van der Waals radii. Calibrate using high-resolution X-ray data (e.g., C–Br bond: 1.89 Å exp. vs. 1.92 Å calc.) .

Methodological Tables

Analytical Technique Key Parameters Application Example
X-ray CrystallographySHELXL refinement, R1R_1 < 0.05Resolving Br/Cl positional disorder
HPLC-MS/MSColumn: C18, Flow: 0.3 mL/minDetecting hydrolysis products
VT-NMRRange: -50°C to 80°CIdentifying rotamers

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